molecular formula C19H22ClN3O B2367173 N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide CAS No. 2022146-48-9

N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide

Cat. No.: B2367173
CAS No.: 2022146-48-9
M. Wt: 343.86
InChI Key: LYUFLIGFSDBMBL-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a chloropyridine carboxamide group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a chloropyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which may confer distinct binding properties and therapeutic potential. Its benzylpiperidine moiety, in particular, allows for specific interactions with molecular targets that may not be achievable with other compounds .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-7-6-17(13-21-18)19(24)22-12-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUFLIGFSDBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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